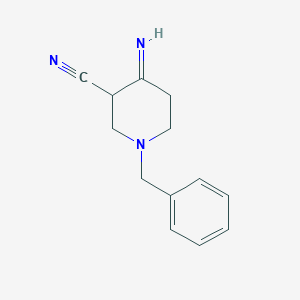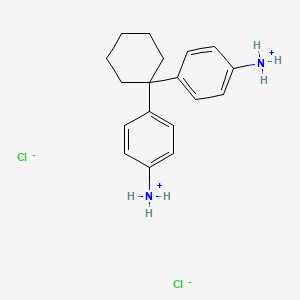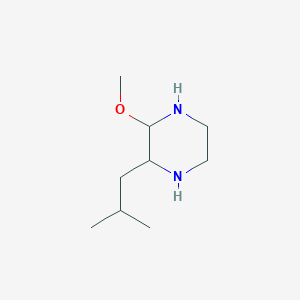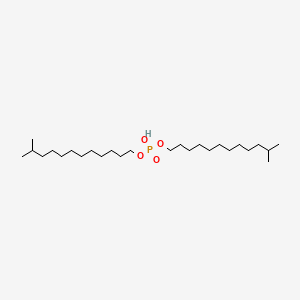
Phosphoric acid, diisotridecyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisotridecyl hydrogen phosphate is an organophosphorus compound with the molecular formula C26H55O3P. It is also known by its IUPAC name, di-tridecyl hydrogen phosphate. This compound is characterized by its long alkyl chains and a phosphate group, making it a versatile chemical used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Diisotridecyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with tridecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of diisotridecyl hydrogen phosphate involves large-scale esterification processes. The reactants, phosphoric acid and tridecyl alcohol, are mixed in a reactor equipped with heating and stirring mechanisms. The reaction mixture is heated to the desired temperature, and water formed during the reaction is continuously removed. The final product is then purified through distillation or other separation techniques to obtain high-purity diisotridecyl hydrogen phosphate.
化学反应分析
Types of Reactions
Diisotridecyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and tridecyl alcohol.
Oxidation: Under oxidative conditions, the alkyl chains can be oxidized to form corresponding carboxylic acids.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions to accelerate the reaction.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products Formed
Hydrolysis: Phosphoric acid and tridecyl alcohol.
Oxidation: Tridecanoic acid and other oxidized derivatives.
Substitution: Various substituted phosphates depending on the reagents used.
科学研究应用
Diisotridecyl hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of phospholipid metabolism and as a model compound for studying phosphate esters.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as an additive in lubricants, plasticizers, and flame retardants due to its chemical stability and functional properties.
作用机制
The mechanism of action of diisotridecyl hydrogen phosphate involves its interaction with various molecular targets. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. In biological systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These interactions are crucial in regulating cellular processes and metabolic pathways.
相似化合物的比较
Similar Compounds
- Diisodecyl hydrogen phosphate
- Diisooctyl hydrogen phosphate
- Diisononyl hydrogen phosphate
Comparison
Diisotridecyl hydrogen phosphate is unique due to its longer alkyl chains compared to similar compounds like diisodecyl hydrogen phosphate and diisooctyl hydrogen phosphate. This structural difference imparts distinct physical and chemical properties, such as higher hydrophobicity and different solubility profiles. These characteristics make diisotridecyl hydrogen phosphate particularly suitable for applications requiring enhanced stability and specific interaction with hydrophobic environments.
属性
CAS 编号 |
27073-01-4 |
|---|---|
分子式 |
C26H55O4P |
分子量 |
462.7 g/mol |
IUPAC 名称 |
bis(11-methyldodecyl) hydrogen phosphate |
InChI |
InChI=1S/C26H55O4P/c1-25(2)21-17-13-9-5-7-11-15-19-23-29-31(27,28)30-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-26H,5-24H2,1-4H3,(H,27,28) |
InChI 键 |
GMPXNGPHBIHLON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCOP(=O)(O)OCCCCCCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


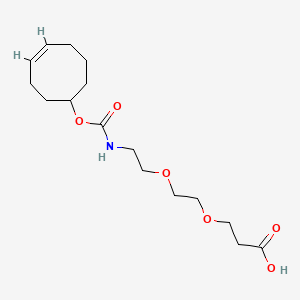
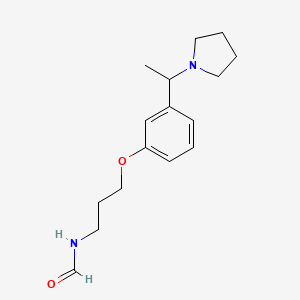
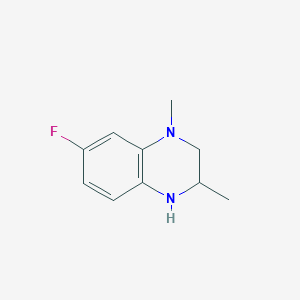
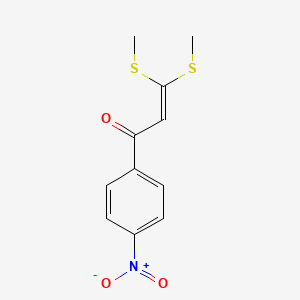
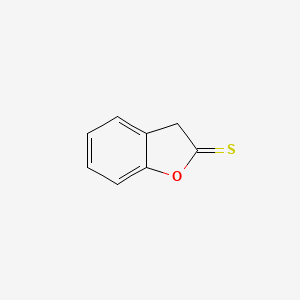
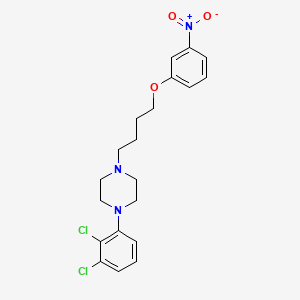
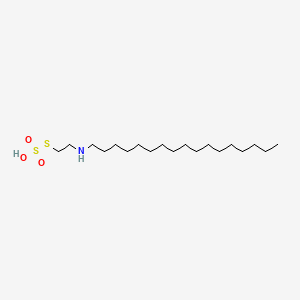

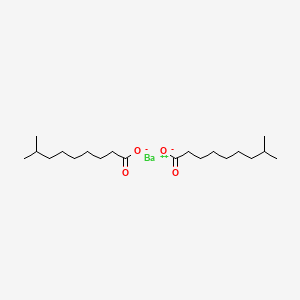
![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)

